molecular formula C20H29NO B12788323 Atisine, azomethine CAS No. 18041-82-2

Atisine, azomethine

Cat. No.: B12788323
CAS No.: 18041-82-2
M. Wt: 299.4 g/mol
InChI Key: UUTPNBAAXAQHKM-UHFFFAOYSA-N
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Description

Azomethines, also known as Schiff bases or imines, are organic compounds characterized by the presence of the −C=N− (azomethine) functional group. They are synthesized via the condensation of carbonyl compounds (aldehydes or ketones) with primary amines . These compounds exhibit diverse applications in coordination chemistry, material science, and pharmaceuticals due to their ability to form stable metal complexes and their intrinsic bioactivity . For instance, azomethine derivatives have shown antibacterial, anticancer, and antioxidant properties .

Properties

CAS No.

18041-82-2

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

11-methyl-5-methylidene-13-azapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol

InChI

InChI=1S/C20H29NO/c1-13-14-4-8-19(17(13)22)9-5-15-18(2)6-3-7-20(15,12-21-11-18)16(19)10-14/h12,14-17,22H,1,3-11H2,2H3

InChI Key

UUTPNBAAXAQHKM-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=NC2

Origin of Product

United States

Chemical Reactions Analysis

Azomethine Ylide Formation and Cyclization

Atisine-type diterpenoid alkaloids (DAs) leverage azomethine ylides for skeletal diversification:

  • Cascade Cyclization : A sequence involving azomethine ylide isomerization followed by Mannich cyclization forms the C14–C20 bond in the hetidine skeleton (e.g., compound 27 ) in 8 steps from (−)-steviol (1 ) .

  • Mukaiyama Oxidation/Fragmentation : This step generates the bicyclo[2.2.2]octane system, a hallmark of ent-atisanes, via α-peroxy alcohol intermediates .

C–H Activation Strategies

Directing groups enable selective C–H functionalization:

  • Phosphoramidate Directing Group : Diethyl chlorophosphate in compound 14 facilitates exclusive C20 C–H activation via 1,7-hydrogen abstraction, overriding typical 1,6-selectivity .

  • Failure of Alternative Directing Groups : Groups such as 19a–g (e.g., acetyl, tosyl) failed to enable Suárez-type C–H activation .

Azomethine Ylide Generation

The formation of azomethine ylides involves:

  • Dehydration/Decarboxylation : Isatine derivatives undergo dehydration (e.g., intermediate 21 ) followed by decarboxylation to form zwitterionic ylides (e.g., 7 ) .

  • Proton Shuttling : Acetic acid lowers transition-state energy during ylide formation (e.g., TS6 to TS7 ) by facilitating proton transfers .

Cyclization Pathways

  • Mannich Cyclization : Ylides engage in intramolecular Mannich reactions to construct polycyclic frameworks (e.g., hetidine skeleton 27 ) .

  • Aldol Cyclization : Catalyzed by Amberlyst 15, this step forms bicyclo[2.2.2]octane systems in ent-atisanes .

Key Intermediates

CompoundRoleSynthetic StepYieldSource
14 Phosphoramidate directing groupC19 amidation of steviol2–3 g
10 Bicyclo[2.2.2]octane coreMukaiyama oxidation/aldol steps65–70%
27 Hetidine skeletonTandem ylide/Mannich cyclization8 steps

Stereochemical Outcomes

  • Cis-Fused Rings : The A/B and E/F rings in atisine derivatives are cis-fused, while A/E and B/C rings are trans-fused .

  • Anti-Coupling : Antiperiplanar coupling of rings A and C explains the high basicity of atisine and its isomerization to isoatisine .

Comparative Synthetic Routes

MethodStarting MaterialKey StepsStepsYieldReference
Steviol-based synthesis(−)-Steviol (1 )Mukaiyama oxidation, aldol cyclization660–70%
THIQ α-FunctionalizationTHIQAzomethine ylide-mediated C–H activation385–98%
Decarboxylative N,O-AcetalProlineThiosalicylaldehyde coupling275–90%

Functional Group Transformations

  • Reductive Amination : Ethanol-promoted proton transfers convert ylides to aminals (e.g., 6 ) .

  • Oxidative α-Functionalization : Salicylaldehydes form N,O-acetals (e.g., 14 ) via ylide intermediates .

  • Sulfenylation : Thiosalicylaldehydes yield N,S-acetals under catalytic acetic acid .

Comparison with Similar Compounds

Structural and Functional Differences

Azomethines are often compared to structurally related compounds such as hydrazones , oximes , and azo compounds . Key distinctions include:

Compound Type Functional Group Synthesis Method Key Applications
Azomethine −C=N− Aldehyde/ketone + primary amine Catalysts, antimicrobial agents
Hydrazone −NHN=CH− Carbonyl compound + hydrazine Antibacterial, antioxidant agents
Azo Compound −N=N− Diazotization + coupling reactions Dyes, pH sensors
Oxime −C=N−OH Hydroxylamine + carbonyl compound Metal extraction, drug intermediates

Key Observations :

  • Azomethines and hydrazones share the −C=N− moiety but differ in nitrogen connectivity, impacting their stability and reactivity .
  • Azo compounds (−N=N−) are distinct in their conjugation properties, making them suitable for optoelectronic applications, unlike azomethines .

Spectral and Physicochemical Properties

Spectroscopic Characterization
  • Azomethines: 1H-NMR: Azomethine protons appear at δ 7.85–11.15 ppm, while phenolic protons vanish upon complexation . 13C-NMR: C=N signals at δ 156.2–157.9 ppm . FT-IR: C=N stretching at ~1600 cm⁻¹; N-H bonds at ~3300 cm⁻¹ .
  • Hydrazones :

    • Exhibit additional N-H stretches (~3200 cm⁻¹) and distinct mass spectral patterns (e.g., m/z matching molecular ions) .
Thermal and Electrochemical Behavior
  • Azomethines with triazole or azo groups show enhanced thermal stability and electroconductivity, making them suitable for optoelectronic devices .
Pharmacological Activity
  • Azomethines : Inhibit ecto-5′-nucleotidase (anticancer target) and exhibit radioprotective effects .
  • Hydrazones : Demonstrate α-glucosidase inhibition (antidiabetic) and cytotoxicity against pancreatic cancer .
Catalytic Performance
  • Azomethine-metal complexes (e.g., Zn²⁺, Sn²⁺) catalyze oxidation reactions (e.g., benzyl alcohol to benzaldehyde) with >80% efficiency .
  • Rhodium-catalyzed cycloadditions using azomethine ylides yield spirocyclic compounds with antitumor activity .

Q & A

Q. What are the standard methodologies for synthesizing azomethine derivatives, and how are their structures validated?

Azomethines (Schiff bases) are typically synthesized via condensation reactions between primary amines and carbonyl compounds under reflux in polar solvents (e.g., ethanol or methanol). Structural validation employs spectroscopic techniques:

  • FT-IR : Confirms the presence of the azomethine (–C=N–) bond through a characteristic peak at ~1600–1650 cm⁻¹ .
  • NMR : ¹H and ¹³C NMR identify proton environments and carbon connectivity, distinguishing aromatic vs. aliphatic regions .
  • Single-crystal X-ray diffraction : Resolves 3D geometry, including coplanarity of the azomethine group with aromatic rings . Example: Co(II), Ni(II), and Cu(II) azomethine complexes were synthesized and structurally characterized using octahedral geometry models .

Q. How are atisine-type diterpenoid alkaloids isolated, and what analytical techniques prioritize their identification?

Atisine alkaloids are extracted from Aconitum, Delphinium, and Spiraea species via solvent extraction (ethanol/chloroform) followed by chromatographic separation (HPLC, TLC). Key identification methods:

  • LC-MS/MS : Quantifies molecular weight and fragmentation patterns.
  • Circular Dichroism (CD) : Determines stereochemistry of chiral centers .
  • Bioactivity-guided fractionation : Prioritizes compounds with anti-tumor or anti-parasitic activity (e.g., honatisine IC₅₀ = 3.16 mM against MCF-7 cells) .

Q. What experimental designs are used to evaluate the biological activity of azomethine compounds?

  • Antimicrobial assays : Disk diffusion or microdilution methods measure inhibition zones (e.g., azomethine oxides showed 23 mm inhibition against C. albicans) .
  • DNA-binding studies : UV-Vis titration and viscosity measurements assess intercalation or groove-binding modes .
  • Cytotoxicity screening : MTT assays quantify IC₅₀ values against cancer cell lines (e.g., A549 lung cancer cells) .

Q. Which analytical methods are optimal for quantifying boron in azomethine-based colorimetric assays?

  • Azomethine-H spectrophotometry : Measures boron via complexation at ~420 nm, suitable for hydrogels and environmental samples .
  • ICP-MS : Offers higher sensitivity (ppb-level detection) but requires specialized instrumentation .

Advanced Research Questions

Q. How do computational models explain electron delocalization in azomethine derivatives for molecular electronics?

DFT calculations and Natural Bond Orbital (NBO) analysis reveal:

  • Substituent effects on azomethine carbon charge (σp values correlate with electron withdrawal: NO₂ > Cl > H > CH₃) .
  • Coplanarity of azomethine linkages (dihedral angles ~180°) enhances π-conjugation, critical for charge transport .
  • Molecular electrostatic potential (MEP) maps identify electron-rich nitrogen sites for redox activity .

Q. What mechanistic insights govern the intramolecular cycloaddition of azomethine ylides?

  • Huisgen 1,3-dipolar cycloaddition : Azomethine ylides form via thermal or photochemical activation, reacting with dipolarophiles (e.g., alkenes) to yield pyrrolidine/pyrrole scaffolds .
  • Stereoelectronic control : Transition-state modeling predicts regioselectivity based on frontier molecular orbital interactions . Example: N-heterocyclic carbene catalysis enables enantioselective [2+3] cyclocondensation (up to 99% ee) .

Q. How can contradictions in reported bioactivity data for atisine alkaloids be resolved?

  • Source variability : Differences in plant species (e.g., Aconitum heterophyllum vs. Delphinium spp.) alter alkaloid profiles .
  • Assay standardization : Normalize cell lines (e.g., MCF-7 vs. A549) and control for secondary metabolites via metabolomic profiling .
  • Synergistic effects : Co-occurring alkaloids may enhance or antagonize activity .

Q. What biosynthetic pathways and genetic regulators underlie atisine production in Aconitum species?

  • Metabolic network : Integrates glycolysis (G6PI, PFK enzymes), MVA/MEP pathways, and diterpene synthases to produce ent-kaurene precursors .
  • Gene expression : Root-specific upregulation of ALD and ENO correlates with atisine accumulation .
  • CRISPR/Cas9 knockout : Validates candidate genes (e.g., cytochrome P450s) in pathway engineering .

Q. What strategies optimize the enantioselective synthesis of azomethine-derived pharmaceuticals?

  • Chiral auxiliaries : Use Evans oxazolidinones or Jacobsen catalysts to control stereochemistry .
  • Asymmetric organocatalysis : Proline derivatives induce ee >90% in cyclocondensation reactions .
  • Dynamic kinetic resolution : Combines racemization and selective crystallization .

Q. How do azomethine-metal complexes enhance therapeutic efficacy compared to free ligands?

  • Coordination geometry : Octahedral Co(II) complexes exhibit superior DNA-binding (Kb = 10⁶ M⁻¹) and nuclease activity vs. square-planar Cu(II) analogs .
  • Redox activity : Metal centers (e.g., Cu) catalyze ROS generation, amplifying cytotoxicity .

Methodological Considerations for Data Integrity

  • Multi-technique validation : Cross-validate NMR/X-ray data with computational models (e.g., Gaussian09) to resolve structural ambiguities .
  • Error analysis : Quantify uncertainties in IC₅₀ values via triplicate assays and nonlinear regression (R² > 0.95) .
  • Data repositories : Archive raw spectral data (e.g., Bruker NMR files) in public repositories like Zenodo for reproducibility .

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